molecular formula C13H9F2NO2S B11721671 2-[(2,3-Difluorobenzyl)thio]nicotinic Acid

2-[(2,3-Difluorobenzyl)thio]nicotinic Acid

Cat. No.: B11721671
M. Wt: 281.28 g/mol
InChI Key: PYWQNVILCWKUBG-UHFFFAOYSA-N
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Description

2-[(2,3-Difluorobenzyl)thio]nicotinic Acid is a chemical compound with the molecular formula C13H9F2NO2S and a molecular weight of 281.28 g/mol. It is known for its utility in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Difluorobenzyl)thio]nicotinic Acid typically involves the reaction of 2,3-difluorobenzyl chloride with thiourea to form 2,3-difluorobenzylthiourea. This intermediate is then reacted with nicotinic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Difluorobenzyl)thio]nicotinic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of substituted nicotinic acid derivatives.

Scientific Research Applications

2-[(2,3-Difluorobenzyl)thio]nicotinic Acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluorobenzyl)thio]nicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Difluorophenyl)methylsulfanyl]pyridine-3-carboxylic acid
  • 2-[(2,3-Difluorophenyl)methylthio]-3-pyridinecarboxylic acid

Uniqueness

2-[(2,3-Difluorobenzyl)thio]nicotinic Acid is unique due to the presence of the difluorobenzyl group, which imparts specific chemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H9F2NO2S

Molecular Weight

281.28 g/mol

IUPAC Name

2-[(2,3-difluorophenyl)methylsulfanyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9F2NO2S/c14-10-5-1-3-8(11(10)15)7-19-12-9(13(17)18)4-2-6-16-12/h1-6H,7H2,(H,17,18)

InChI Key

PYWQNVILCWKUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CSC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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